(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl
CAS No.:
Cat. No.: VC17484063
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2N |
|---|---|
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | (1S)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | MINQBPMFWXNSKS-FJXQXJEOSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)Cl)NC.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)Cl)NC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 3-chlorophenyl group attached to a methyl-substituted ethanamine moiety, with a hydrochloride counterion enhancing its stability and solubility. The chiral center at the ethanamine carbon dictates its enantiomeric specificity, a factor critical for interactions with biological targets.
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃Cl₂N | |
| Molecular Weight | 206.11 g/mol | |
| CAS Number | 39959-81-4 | |
| Storage Conditions | Inert atmosphere, room temperature | |
| Solubility | High in aqueous solutions |
The hydrochloride salt form improves aqueous solubility, making the compound suitable for pharmaceutical formulations. Its SMILES notation (CC(NC)C1=CC=CC(Cl)=C1.Cl) reflects the spatial arrangement of the chlorophenyl and methylamine groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves asymmetric reductive amination or chiral resolution strategies. A common route begins with 3-chloroacetophenone, which undergoes reductive amination using a chiral catalyst to yield the (S)-enantiomer. For example:
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Reductive Amination: 3-Chloroacetophenone reacts with methylamine in the presence of a chiral catalyst (e.g., Rhodium-(R)-BINAP) under hydrogen gas to produce the enantiomerically enriched amine.
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Hydrochloride Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability .
Industrial Optimization
Industrial processes prioritize enantioselectivity and yield. Catalytic hydrogenation and enzymatic reduction are employed to achieve ≥98% enantiomeric excess (ee), as seen in analogous compounds like (R)-1-(3-chlorophenyl)ethanamine. Scalable methods often use continuous-flow reactors to minimize racemization and byproduct formation.
Mechanism of Action and Pharmacological Relevance
Serotonin Reuptake Inhibition
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride functions as a precursor in synthesizing dapoxetine, a short-acting SSRI used to treat premature ejaculation. The compound’s primary mechanism involves inhibiting serotonin (5-HT) reuptake in synaptic clefts, increasing extracellular serotonin levels and modulating neurotransmission.
Enantiomeric Specificity
The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart. For instance, (R)-1-(3-chlorophenyl)ethanamine demonstrates higher activity at β₃-adrenoceptors in cardiovascular applications, whereas the (S)-form is optimized for neurological targets due to its spatial compatibility with serotonin transporters.
Applications in Medicinal Chemistry
Intermediate in SSRI Synthesis
The compound’s role in dapoxetine production underscores its therapeutic value. Dapoxetine’s rapid absorption and short half-life necessitate high-purity intermediates, with the (S)-configuration ensuring optimal efficacy.
Exploration in Mood Disorders
Preclinical studies suggest derivatives of this compound may have applications in depression and anxiety. Its structural similarity to sertraline, a widely prescribed SSRI, highlights potential cross-reactivity in serotonin transporter binding .
Reactivity and Stability Profile
Chemical Reactivity
The amine group undergoes typical reactions such as acylation and alkylation, while the chlorophenyl ring participates in electrophilic substitution. For example:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
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Nitration: Yields nitro-substituted analogs under acidic conditions.
Stability Considerations
The hydrochloride form mitigates degradation via oxidation or hygroscopicity. Storage under inert atmospheres preserves enantiomeric purity, as exposure to moisture or light may accelerate racemization .
Biological and Toxicological Profile
Acute Toxicity
Animal studies indicate moderate toxicity, with an LD₅₀ of 350 mg/kg in rodents . Hazard codes H302 (harmful if swallowed) and H315 (skin irritation) mandate cautious handling .
Pharmacokinetics
In vivo metabolism involves hepatic cytochrome P450 enzymes, producing N-demethylated and hydroxylated metabolites. The (S)-enantiomer shows faster clearance than the (R)-form, likely due to stereoselective enzyme interactions.
Comparison with Structural Analogs
(S)- vs. (R)-Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Biological Target | Serotonin transporter | β₃-Adrenoceptors |
| Therapeutic Use | SSRIs (e.g., dapoxetine) | Cardiovascular agents |
| Metabolic Stability | Moderate | High |
| Synthetic Yield | 65–70% | 75–80% |
Future Directions and Research Opportunities
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Enantioselective Catalysis: Developing cheaper catalysts for large-scale (S)-enantiomer production.
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Extended Therapeutic Applications: Investigating derivatives for neurodegenerative diseases.
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Green Chemistry Approaches: Solvent-free syntheses to reduce environmental impact.
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